molecular formula C8H14 B1348243 Cyclooctene CAS No. 931-87-3

Cyclooctene

Cat. No. B1348243
Key on ui cas rn: 931-87-3
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
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Patent
US04344887

Procedure details

There were added 13.68 parts of a 50% aqueous hydrogen peroxide to a refluxing mixture of 3.92 parts of tetrachloroacetone, 11.58 parts of cyclooctene and 149 parts of chloroform. Water was removed continuously as it was formed, over a period of 4 hours of heating. The removed water was then added to the reaction mixture. The organic phase was then separated from the aqueous phase. Based on VPC analysis there was obtained an 83% yield of cyclooctene oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
OO.Cl[CH2:4][C:5]([C:7](Cl)(Cl)Cl)=[O:6].[CH:11]1[CH2:18][CH2:17]CCC[CH2:13][CH:12]=1.C(Cl)(Cl)Cl>O>[CH:4]12[O:6][CH:5]1[CH2:7][CH2:13][CH2:12][CH2:11][CH2:18][CH2:17]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was removed continuously as it
CUSTOM
Type
CUSTOM
Details
was formed, over a period of 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated from the aqueous phase

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCCCC1)O2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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